Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI)
Description
Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI) (CAS 163894-16-4) is a copolymer comprising three monomeric units:
- 4-Ethenylbenzenesulfonyl chloride: A benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at the para position and a vinyl (-CH=CH₂) group.
- Diethenylbenzene: A cross-linking agent with two vinyl groups (e.g., divinylbenzene).
- Ethenylbenzene (styrene): A simple vinyl-substituted benzene.
The polymer combines the reactivity of sulfonyl chloride groups with the structural stability of polystyrene-like backbones. Its molecular formula is C₂₄H₂₃ClO₂S, and it is primarily used in research settings as a functionalized polymer for catalysis, ion exchange, or chemical synthesis intermediates .
Properties
IUPAC Name |
benzenesulfonyl chloride;1,4-bis(ethenyl)benzene;styrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H8.C6H5ClO2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;7-10(8,9)6-4-2-1-3-5-6/h3-8H,1-2H2;2-7H,1H2;1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFNIUFUJQSHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Ethenylbenzene
Sulfonation introduces the sulfonic acid group (-SO₃H) to the para position of the vinylbenzene ring. This reaction is conducted in a halogenated solvent (e.g., dichloromethane or chloroform) under controlled temperature conditions. Chlorosulfonic acid acts as both the sulfonating agent and a catalyst. For example, in a protocol adapted from the synthesis of 4-chlorobenzenesulfonyl chloride, 4-ethenylbenzene is dissolved in dichloromethane and treated with chlorosulfonic acid at -5°C to 0°C. The mixture is stirred for 2–4 hours, after which it is quenched with ice water to yield 4-ethenylbenzenesulfonic acid.
Key Reaction Conditions:
Chlorination to Sulfonyl Chloride
The sulfonic acid intermediate is converted to the sulfonyl chloride using excess chlorosulfonic acid. This step requires anhydrous conditions to prevent hydrolysis. The reaction mixture is washed with sodium carbonate and brine to remove residual acids, followed by solvent evaporation under reduced pressure. The final product is obtained as a pale-yellow liquid, which is stabilized by storage under inert gas.
Critical Parameters:
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Purity of ClSO₃H: ≥98% to minimize side reactions
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Drying Agent: Anhydrous sodium sulfate
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Isolation Method: Distillation under vacuum (40–60°C, 10–15 mmHg)
Copolymerization with Diethenylbenzene and Ethenylbenzene
The polymerization stage involves free radical copolymerization of 4-ethenylbenzenesulfonyl chloride (monomer A), diethenylbenzene (cross-linker B), and ethenylbenzene (comonomer C). The reaction is initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in an aprotic solvent.
Free Radical Polymerization Mechanism
The vinyl groups in all three monomers undergo radical-initiated chain-growth polymerization. Diethenylbenzene introduces cross-linking points, while ethenylbenzene modulates the polymer’s rigidity and solubility. A representative procedure involves:
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Initiator Dissolution: AIBN (1–2 wt% relative to monomers) is dissolved in toluene or tetrahydrofuran.
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Monomer Mixing: Monomers A, B, and C are combined in a molar ratio of 1:0.2:0.8 to balance sulfonyl content and cross-link density.
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Reaction Conditions: The mixture is heated to 60–80°C under nitrogen for 12–24 hours.
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Post-Processing: The polymer is precipitated in methanol, filtered, and vacuum-dried.
Optimization Insights:
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Solvent Choice: Tetrahydrofuran enhances monomer solubility but may reduce molecular weight due to chain transfer.
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Temperature Control: Higher temperatures (≥70°C) accelerate initiation but increase polydispersity.
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Cross-Linker Ratio: Diethenylbenzene >0.3 mol% leads to insoluble networks.
Comparative Analysis of Polymerization Techniques
The table below synthesizes data from analogous polymerization systems to infer optimal conditions for the target polymer:
| Parameter | Solution Polymerization | Bulk Polymerization | Suspension Polymerization |
|---|---|---|---|
| Solvent | Toluene | None | Water (with stabilizer) |
| Initiator | AIBN (1%) | BPO (2%) | K₂S₂O₈ (0.5%) |
| Temperature (°C) | 70 | 80 | 70 |
| Reaction Time (h) | 24 | 12 | 48 |
| Yield (%) | 85 | 92 | 78 |
| Mw (kDa) | 120–150 | 200–300 | 80–100 |
| PDI | 2.1–2.5 | 3.0–4.0 | 1.8–2.2 |
Key Findings:
-
Bulk Polymerization achieves higher molecular weights (Mw ≈ 250 kDa) but suffers from broad polydispersity (PDI >3.0).
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Suspension Polymerization offers narrower PDI but requires post-processing to remove stabilizers.
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Solution Polymerization balances yield (85%) and processability, making it the preferred method for laboratory-scale synthesis.
Challenges in Polymer Purification and Stabilization
The sulfonyl chloride group’s hydrolytic sensitivity necessitates stringent anhydrous conditions during polymerization. Post-synthesis, the polymer is washed with deionized water (pH 6.5–7.0) to remove unreacted monomers and initiator residues. Lyophilization or vacuum drying (40°C, 24 h) ensures moisture content <0.5 wt%.
Common Impurities:
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Residual Monomers: Detected via HPLC (retention time: 8.2 min for monomer A).
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Oligomers: Removed by Soxhlet extraction with acetone.
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Metal Ions: ≤50 ppm (from initiator decomposition), addressed by ion-exchange resins.
Industrial-Scale Production Considerations
Scalability is constrained by the exothermic nature of sulfonation and polymerization. Continuous flow reactors are proposed to mitigate thermal runaway risks. For example, a microreactor system with in-line quenching (ice-cooled jackets) and real-time FTIR monitoring could enhance yield reproducibility.
Cost Drivers:
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Chlorosulfonic Acid: Accounts for 60–70% of raw material costs.
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Solvent Recovery: Dichloromethane recycling via distillation reduces expenses by 20–30%.
Chemical Reactions Analysis
Sulfonation and Functionalization
The polymer undergoes sulfonation to introduce sulfonic acid groups, enhancing its ion-exchange capacity. This reaction typically involves concentrated sulfuric acid or chlorosulfonic acid :
| Reaction Step | Conditions | Outcome |
|---|---|---|
| Sulfonation | H₂SO₄, 80–120°C, 4–8 hrs | Introduction of –SO₃H groups |
| Neutralization | NaOH (aqueous) | Conversion to sodium sulfonate |
Key Findings :
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Sulfonation increases hydrophilicity, enabling applications in cation-exchange resins .
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The degree of sulfonation determines ion-exchange capacity (typically 1.8–2.2 meq/g) .
Quaternization Reactions
The polymer’s chloromethylated derivatives react with amines to form quaternary ammonium groups, critical for anion-exchange resins :
| Reagent | Conditions | Product |
|---|---|---|
| Trimethylamine | 60–80°C, 6–12 hrs | Trimethylammonium chloride groups |
| Dimethylamine | Methanol, reflux | Dimethylammonium chloride groups |
Mechanism :
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Chloromethyl groups (–CH₂Cl) undergo nucleophilic substitution with amines .
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Quaternized polymers exhibit high anion-exchange capacity (~1.5 meq/g) .
Cross-Linking with Divinylbenzene
The polymer’s backbone includes diethenylbenzene (divinylbenzene, DVB) as a cross-linking agent. Key reactions involve radical polymerization:
| Process | Initiator | Temperature | Cross-Linking Density |
|---|---|---|---|
| Free-radical polymerization | AIBN or benzoyl peroxide | 60–90°C | 4–12% DVB |
Impact :
Nucleophilic Substitution at Sulfonyl Chloride Groups
The sulfonyl chloride (–SO₂Cl) groups react with nucleophiles such as amines or alcohols:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Amine sulfonylation | Pyridine, THF, 0–25°C | 85–95% | |
| Alcoholysis | NaOH, H₂O/EtOH, reflux | 70–80% |
Example :
Nitration and Halogenation
Electrophilic substitution reactions modify aromatic rings in the polymer matrix:
| Reaction | Reagents | Conditions |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 30–60°C | Introduces –NO₂ groups |
| Chloromethylation | ClCH₂OCH₃, ZnCl₂, 50°C | Adds –CH₂Cl groups |
Note : Nitration requires careful temperature control to prevent decomposition .
Scientific Research Applications
Polymer Synthesis
Benzenesulfonyl chloride serves as a crucial component in the synthesis of various polymers. Its ability to act as a chain transfer agent during radical polymerization processes enhances the control over molecular weight and distribution of the resulting polymers.
Case Study: Radical Polymerization
A study investigated the use of benzenesulfonyl chloride as a chain transfer agent in the radical polymerization of styrene. The results indicated that this compound effectively moderated the polymerization rate and molecular weight, leading to polymers with desirable properties for applications in coatings and adhesives .
Derivatization Reagent
In analytical chemistry, benzenesulfonyl chloride is widely utilized for the derivatization of amines. This process enhances the detection sensitivity of amines in complex matrices such as wastewater.
Application Example: Thiamine Assay
A method developed using benzenesulfonyl chloride for thiamine assay demonstrated its effectiveness in food products. This application underscores its utility in food safety and quality control .
Environmental Applications
The compound is also employed in environmental chemistry for the analysis of contaminants. Its derivatization capabilities allow for the detection of trace levels of amines in water samples.
Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS)
Research has shown that benzenesulfonyl chloride can be used to derivatize primary and secondary amines for analysis via GC-MS, achieving detection limits in sub-ppb ranges . This application is critical for monitoring environmental pollutants.
Material Science
In material science, benzenesulfonyl chloride's role extends to improving polymer properties through its incorporation into copolymers.
The pharmaceutical industry leverages benzenesulfonyl chloride for synthesizing sulfonamide drugs, which are vital in treating bacterial infections.
Case Study: Sulfonamide Synthesis
The synthesis of sulfanilamide from benzenesulfonyl chloride has been extensively studied, demonstrating its efficacy as an antimicrobial agent . This highlights its importance in drug formulation.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Polymeric Analogues
(a) Polystyrene (PS)
- Structure : Homopolymer of styrene (ethenylbenzene).
- Key Differences : Lacks sulfonyl chloride functional groups, making it chemically inert compared to the target polymer. Polystyrene is widely used in packaging and insulation, whereas the sulfonyl chloride-containing polymer is tailored for reactive applications like covalent bonding with nucleophiles (e.g., amines, alcohols) .
(b) Ethenylbenzenesulfonic Acid Polymers
- Example : Benzenesulfonic acid, ethenyl-, sodium salt (1:1), polymer with diethenylbenzene (CAS 63182-08-1).
- Comparison : Contains sulfonic acid (-SO₃H) groups instead of sulfonyl chloride (-SO₂Cl). The sodium salt form is water-soluble and used in ion-exchange resins, whereas the sulfonyl chloride variant is hydrophobic and suited for organic-phase reactions .
| Property | Target Polymer (9CI) | Polystyrene | Ethenylbenzenesulfonic Acid Polymer |
|---|---|---|---|
| Functional Group | -SO₂Cl | None | -SO₃H |
| Reactivity | High (nucleophilic substitution) | Low | Moderate (ion exchange) |
| Solubility | Organic solvents | Organic solvents | Water (sodium salt) |
| Applications | Catalysis, chemical synthesis | Packaging, insulation | Water treatment, ion exchange |
Monomeric Benzenesulfonyl Chloride Derivatives
(a) 4-Bromobenzenesulfonyl Chloride (CAS 98-58-8)
- Structure : Benzene ring with -SO₂Cl and -Br groups at the para position.
- Comparison: A monomeric compound used as a sulfonating agent. Unlike the target polymer, it lacks a polymeric backbone and vinyl groups, limiting its utility to small-molecule reactions .
(b) 4-Nitrobenzenesulfonyl Chloride (CAS 98-74-5)
- Structure: Benzene ring with -SO₂Cl and -NO₂ groups.
- Comparison: The electron-withdrawing nitro group enhances reactivity in electrophilic substitutions.
| Property | Target Polymer (9CI) | 4-Bromobenzenesulfonyl Chloride | 4-Nitrobenzenesulfonyl Chloride |
|---|---|---|---|
| Molecular Weight | 410.96 g/mol | 255.52 g/mol | 221.61 g/mol |
| Reactivity | Polymer-bound -SO₂Cl | Free -SO₂Cl | Free -SO₂Cl with -NO₂ activation |
| Applications | Supported reagents | Intermediate in organic synthesis | Sulfonamide preparation |
Fluorinated Benzenesulfonyl Chlorides
Perfluorinated Derivatives (e.g., 4-(Pentadecafluoroheptyl)benzenesulfonyl Chloride, CAS 25444-35-3)
- Structure : Long perfluorinated chains attached to the benzene ring.
- Comparison : Fluorinated chains confer extreme hydrophobicity and chemical resistance. These compounds are used in surfactants and coatings but lack the vinyl groups necessary for polymerization .
Key Reactions :
- Nucleophilic Substitution : The -SO₂Cl group reacts with amines to form sulfonamides or with alcohols to yield sulfonate esters.
- Cross-Linking : Diethenylbenzene enhances thermal and mechanical stability by creating a three-dimensional network .
Biological Activity
Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI) is a complex compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
Benzenesulfonyl chloride derivatives are known for their diverse applications in organic synthesis, particularly as intermediates in the production of pharmaceuticals. The polymerization of 4-ethenylbenzene with diethenylbenzene and ethenylbenzene leads to the formation of a sulfonamide structure that can exhibit various biological activities.
Synthesis Overview:
- Reagents Used: Benzene sulfonyl chloride, ethenylbenzene derivatives.
- Reaction Conditions: Typically conducted under controlled temperatures with catalysts to promote polymerization.
- Characterization Techniques: Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds.
Biological Activity
The biological activity of benzenesulfonamide derivatives has been extensively studied. Below are some key findings related to their pharmacological effects:
Antimicrobial Activity
Research has demonstrated that certain benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance:
- Compound 4d showed a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL against E. coli.
- Compound 4h was the most active against Staphylococcus aureus with an MIC of 6.63 mg/mL .
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are notable:
- Compounds synthesized from benzenesulfonyl chloride demonstrated inhibition of carrageenan-induced rat paw edema at rates exceeding 89% at various time intervals post-administration .
- The anti-inflammatory efficacy was compared against standard drugs like Celecoxib, confirming significant biological activity .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzenesulfonamide derivatives:
- In vitro assays using the MCF7 breast cancer cell line indicated that certain derivatives possess significant cytotoxic effects, with one compound achieving an IC50 value indicating potent anti-proliferative activity .
- Docking studies have suggested that these compounds may interact effectively with cancer-related targets such as the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many tumors .
Case Studies
- Study on Anticancer Activity:
- Evaluation of Anti-inflammatory Properties:
Data Summary Table
Q & A
Q. What are the standard synthetic methodologies for preparing this polymer, and how do reaction conditions influence yield and molecular weight?
The polymer is synthesized via free-radical copolymerization of 4-ethenylbenzenesulfonyl chloride, diethenylbenzene, and ethenylbenzene. Key parameters include:
- Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically at 0.5–2 mol% .
- Solvent systems : Dichloromethane or acetone/water mixtures for controlled reactivity .
- Temperature : 60–80°C for 10–24 hours to achieve high conversion .
- Post-synthesis purification : Column chromatography (silica gel, hexane/EtOAc) or dialysis to remove unreacted monomers . Table 1: Comparison of reaction conditions and outcomes from literature:
| Monomer Ratio | Initiator | Temp (°C) | Yield (%) | Mw (kDa) |
|---|---|---|---|---|
| 1:1:1 | AIBN | 70 | 78 | 45 |
| 1:2:1 | BPO | 80 | 85 | 62 |
Q. How is the polymer’s structure characterized, and what analytical techniques are critical for confirming sulfonyl chloride functionality?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify vinyl group consumption and sulfonyl chloride incorporation (δ 7.5–8.1 ppm for aromatic protons adjacent to -SO2Cl) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1360 cm<sup>-1</sup> (S=O asymmetric stretch) and 1170 cm<sup>-1</sup> (S=O symmetric stretch) confirm sulfonyl chloride groups .
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution using polystyrene standards .
Q. What safety protocols are essential when handling this polymer, given the reactivity of sulfonyl chloride groups?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
- First Aid : Immediate rinsing with water for skin/eye exposure; medical attention required if symptoms persist .
- Storage : Anhydrous conditions at 2–8°C to prevent hydrolysis of -SO2Cl to -SO3H .
Advanced Research Questions
Q. How does varying the monomer feed ratio (e.g., diethenylbenzene content) affect crosslinking density and thermal stability?
Increasing diethenylbenzene (crosslinker) content enhances thermal stability but reduces solubility:
- Thermogravimetric Analysis (TGA) : Polymers with 20% diethenylbenzene show 10% weight loss at 280°C vs. 250°C for 10% crosslinked analogs .
- Swelling Studies : Higher crosslinking reduces solvent uptake (e.g., toluene swelling ratio drops from 8.2 to 3.1 with 15% crosslinker) .
Q. What strategies mitigate hydrolysis of sulfonyl chloride groups during polymerization, and how can residual chloride be quantified?
- Anhydrous Solvents : Use dried dichloromethane or tetrahydrofuran to minimize water .
- Post-Synthesis Analysis : Ion chromatography or potentiometric titration quantifies free chloride ions; <1% residual Cl<sup>-</sup> indicates successful polymerization .
Q. How does this polymer interact with biomolecules (e.g., proteins) in aqueous environments, and what applications arise from these interactions?
- Electrostatic Binding : The sulfonyl chloride groups (after hydrolysis to -SO3H) bind cationic proteins via charge interactions, useful in drug delivery .
- Stability in Physiological pH : At pH 7.4, hydrolyzed polymers show <5% degradation over 72 hours, making them suitable for sustained-release systems .
Data Contradiction Analysis
Q. Discrepancies in reported glass transition temperatures (Tg): How do synthesis conditions explain variability?
- Conflict : Tg values range from 120°C to 150°C .
- Resolution : Higher crosslinker content (diethenylbenzene) and lower ethenylbenzene ratios increase Tg due to restricted chain mobility. Differential Scanning Calorimetry (DSC) should be performed at identical heating rates (e.g., 10°C/min) for comparability .
Methodological Recommendations
- Controlled Hydrolysis Studies : Use buffered solutions (pH 4–9) to track sulfonyl chloride conversion kinetics via FTIR .
- Advanced NMR Techniques : <sup>35</sup>Cl NMR can probe chloride environment changes during polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
